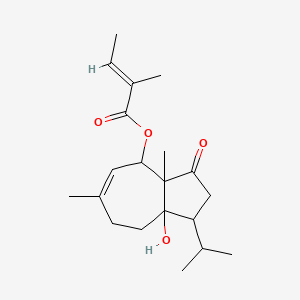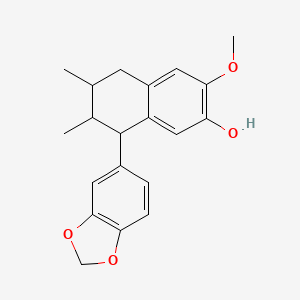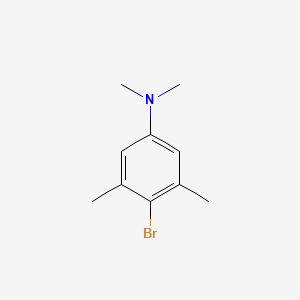
4-Bromo-N,N,3,5-tetramethylaniline
Descripción general
Descripción
4-Bromo-N,N,3,5-tetramethylaniline is a chemical compound with the molecular formula C10H14BrN . It is used in various applications, including as a catalyst in the polymeric synthesis of glycol methacrylate .
Molecular Structure Analysis
The molecular structure of 4-Bromo-N,N,3,5-tetramethylaniline consists of a bromine atom (Br) attached to a benzene ring, which is further substituted with two methyl groups (CH3) and an amino group (NH2) that is also substituted with two methyl groups .Physical And Chemical Properties Analysis
4-Bromo-N,N,3,5-tetramethylaniline is a solid at 20°C and should be stored at a temperature between 0-10°C under inert gas . It is sensitive to air and heat .Aplicaciones Científicas De Investigación
Electrochemical Oxidation Studies : The study by Kádár et al. (2001) in "Electrochimica Acta" investigates the electrochemical oxidation of bromoanilines, including 4-bromoaniline, in acetonitrile solution. This research contributes to understanding the electrochemical properties and potential applications of similar bromoanilines in various fields, such as materials science and electrochemistry (Kádár et al., 2001).
Bromination of Organic Compounds : Shirinian et al. (2012) in "The Journal of Organic Chemistry" explore the bromination of organic compounds, providing insights into methods that can be highly useful for the synthesis of bromo-substituted compounds, including 4-bromoanilines. This study is significant for the understanding of chemical processes in synthetic organic chemistry (Shirinian et al., 2012).
Synthesis of Bromo-substituted Compounds : The study by Ros et al. (2020) in "Bioconjugate Chemistry" discusses the synthesis and application of bromo-substituted compounds for protein labeling and biorthogonal reactions. This research is relevant for biomedical applications and drug development (Ros et al., 2020).
Application in Organic Photovoltaics : Liu et al. (2012) in "Advanced Materials" describe the use of 4-bromoanisole, a compound structurally related to 4-bromoanilines, as a processing additive in organic photovoltaic devices. This study highlights the potential application of bromo-substituted anilines in the field of renewable energy (Liu et al., 2012).
Nephrotoxicity Studies : Hong et al. (2000) in "Toxicology Letters" examine the in vitro nephrotoxic effects of haloanilines, including 4-bromoaniline. This research contributes to the understanding of the toxicological profile of bromoanilines, which is essential for safety evaluations in various industrial applications (Hong et al., 2000).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin and eye irritation. Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin or eye irritation persists .
Propiedades
IUPAC Name |
4-bromo-N,N,3,5-tetramethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-7-5-9(12(3)4)6-8(2)10(7)11/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJHDBKXJXXDKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659809 | |
| Record name | 4-Bromo-N,N,3,5-tetramethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N,N,3,5-tetramethylaniline | |
CAS RN |
14275-09-3 | |
| Record name | 4-Bromo-N,N,3,5-tetramethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-N,N,3,5-tetramethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



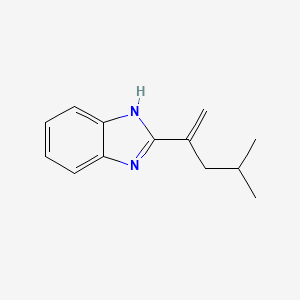
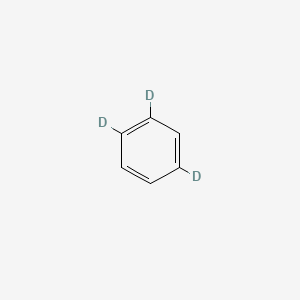
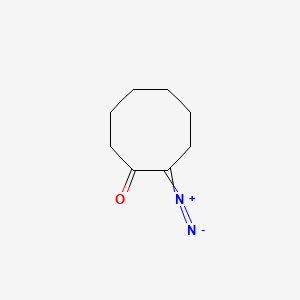
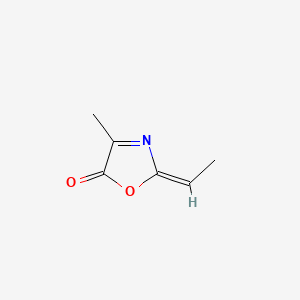

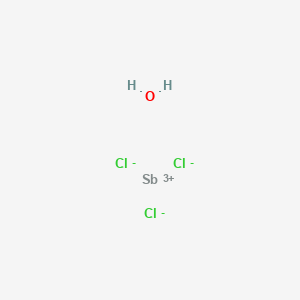
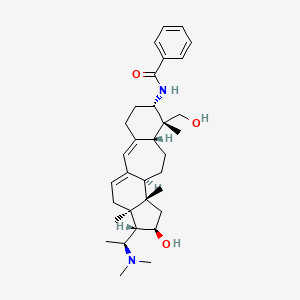
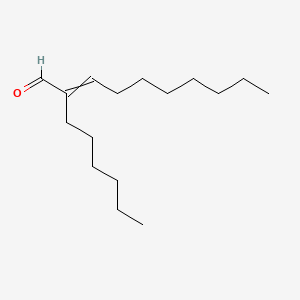
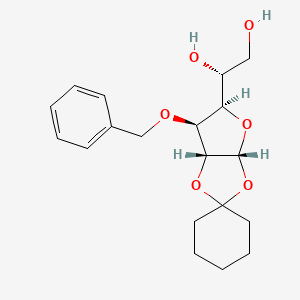
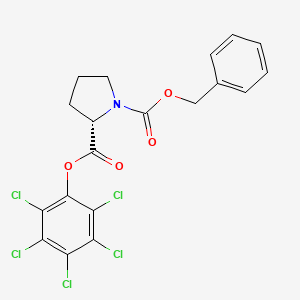
![(E)-6-methoxy-3-methyl-N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B577135.png)
